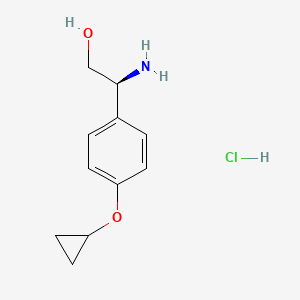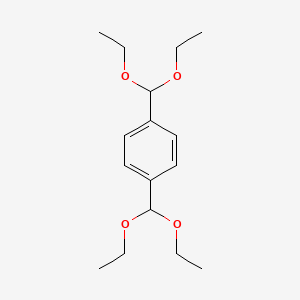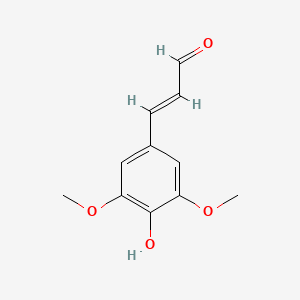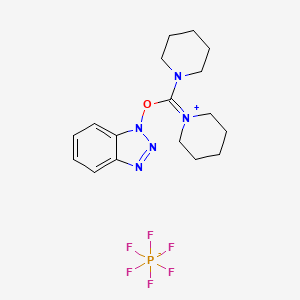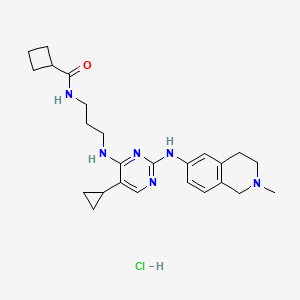
Methyl-PEG24-Amine
Descripción general
Descripción
Methyl-PEG24-Amine, also known as MA(PEG)24, is a methyl- and amine-terminated polyethylene glycol reagent . It is useful for a variety of surface-modification and molecule-pegylation applications . The unbranched, hydrophilic, discrete-length molecules have the form Methyl-PEGn-Amine, where the subscript ‘n’ denotes 4, 8, 12, or 24 ethylene glycol units .
Synthesis Analysis
The terminal primary amine of each compound provides a specific target for crosslinking and other conjugation methods, making these compounds useful as PEGylation reagents . The synthesis of Methyl-PEG24-Amine involves the use of amine-reactive chemistry (e.g., EDC or NHS ester) to PEGylate surfaces, proteins, or other molecules with a precise number of hydrophilic, nonimmunogenic PEG units .Molecular Structure Analysis
The molecular formula of Methyl-PEG24-Amine is C49H101NO24 . It is a white solid or powder and has a molecular weight of 1088.33 .Chemical Reactions Analysis
Methyl-PEG24-Amine allows site-specific labeling of primary amines or carboxyl groups on proteins or surfaces . It can be conjugated to carboxyl groups using EDC and Sulfo-NHS, crosslinked to primary amines using DSS, BS (PEG)5 / BS (PEG)9 or other NHS-ester reagent, crosslinked to sulfhydryl groups using Sulfo-SMCC or SM (PEG)n reagent, and attached to oxidized carbohydrate groups (aldehydes) by reductive amination .Physical And Chemical Properties Analysis
Methyl-PEG24-Amine is a solid at 20°C and should be stored under inert gas at -20°C . It should be kept away from light, moisture, and heat .Aplicaciones Científicas De Investigación
Protein PEGylation
m-PEG24-amine is used in the process of PEGylation, which involves the covalent attachment of polyethylene glycol (PEG) to proteins . This process can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in biological applications, mask it from causing an immunogenic response, decrease its antigenicity or potential toxicity, improve its solubility, diminish the potential for aggregation, and minimize interference for both in vitro and in vivo applications .
Surface Modification
m-PEG24-amine can be used to modify surfaces, specifically amine surfaces . This process can improve the properties of the surface, such as its hydrophilicity, biocompatibility, and resistance to protein adsorption .
Addition of Inert Mass
m-PEG24-amine can be used to add inert mass to proteins, immunogens, drug compounds, and probes . This can help to improve the stability and solubility of these molecules, and reduce their tendency to aggregate .
Protection from Proteolysis
m-PEG24-amine can be used to protect proteins from proteolysis . Proteolysis is the breakdown of proteins into smaller polypeptides or amino acids, and m-PEG24-amine can help to prevent this process, thereby preserving the structure and function of the proteins .
Improvement of Solubility
m-PEG24-amine can be used to improve the solubility of proteins or peptides . This can help to prevent the aggregation of these molecules, which can improve their stability and functionality .
Reduction of Immunogenicity
m-PEG24-amine can be used to reduce the immunogenicity of proteins or peptides . This can help to prevent the immune system from recognizing and attacking these molecules, which can be particularly useful in therapeutic applications .
Optimization of Protein Modification Experiments
m-PEG24-amine is a homogeneous compound of discrete chain length and defined molecular weight . This allows for precise control and optimization of protein modification experiments .
Enhancement of Bioavailability
m-PEG24-amine can be used to enhance the bioavailability of drugs . By attaching m-PEG24-amine to a drug molecule, the drug’s solubility, stability, and circulation time in the body can be improved, which can enhance its bioavailability .
Mecanismo De Acción
Target of Action
Methyl-PEG24-Amine, also known as m-PEG24-amine, is a polyethylene glycol (PEG) derivative that contains an amino group . The primary targets of m-PEG24-amine are primary amines or carboxyl groups on proteins or surfaces . These groups are prevalent in biological systems, making them ideal targets for the compound.
Mode of Action
The terminal primary amine of m-PEG24-amine provides a specific target for crosslinking and other conjugation methods . This allows the compound to bind to its targets and modify their properties. The compound can conjugate to carboxyl groups using EDC and Sulfo-NHS, crosslink to primary amines using DSS, BS (PEG)5 / BS (PEG)9 or other NHS-ester reagent, crosslink to sulfhydryl groups using Sulfo-SMCC or SM (PEG)n reagent, and attach to oxidized carbohydrate groups (aldehydes) by reductive amination .
Pharmacokinetics
The compound is known to be water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The hydrophilic PEG spacer in the compound increases solubility in aqueous media , which could enhance its bioavailability.
Result of Action
The action of m-PEG24-amine results in several molecular and cellular effects. The compound can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in biological applications, mask it from causing an immunogenic response, decrease its antigenicity or potential toxicity, improve its solubility, diminish the potential for aggregation, and minimize interference for both in vitro and in vivo applications .
Safety and Hazards
Direcciones Futuras
Methyl-PEG24-Amine has potential applications in the field of protein labeling and crosslinking . It can be used to add inert mass to proteins, immunogens, drug compounds, and probes, improve solubility (decrease aggregation) of proteins or peptides without affecting function, and protect proteins from proteolysis . Its future directions could involve further exploration of these applications and the development of new ones.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H101NO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-50H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYCKRSBSZUIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H101NO24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG24-amine | |
CAS RN |
2151823-08-2 | |
| Record name | Methyl-PEG24-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



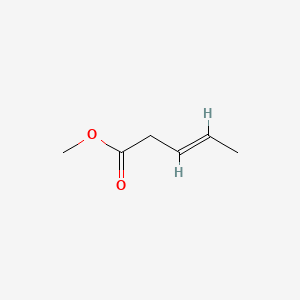
![rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate](/img/structure/B3028429.png)
![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)

![(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3028435.png)


![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)
